molecular formula C18H27NO4Si B1611865 [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate CAS No. 94944-10-2

[3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate

Cat. No.: B1611865
CAS No.: 94944-10-2
M. Wt: 349.5 g/mol
InChI Key: VZHLVPFTWKKDLK-UHFFFAOYSA-N
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Description

[3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate is a complex organic compound that features a benzoate ester linked to an azetidinone ring, which is further substituted with a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate typically involves multiple steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Tert-butyl(dimethyl)silyl Group: This step involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Esterification: The final step involves the esterification of the azetidinone with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the azetidinone ring, potentially opening it to form linear amines.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other silyl groups or removed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Tetrabutylammonium fluoride (TBAF) for desilylation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Linear amines.

    Substitution: Compounds with different silyl protecting groups or deprotected hydroxyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate serves as a building block for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s azetidinone ring is a core structure in many β-lactam antibiotics, suggesting potential applications in the development of new antimicrobial agents. Additionally, its silyl-protected hydroxyl group can be used in drug design to improve the stability and bioavailability of therapeutic compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate exerts its effects depends on its specific application. In medicinal chemistry, the azetidinone ring can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. The silyl group can protect reactive hydroxyl groups during chemical reactions, ensuring selective modification of other parts of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • [3-[2-[Trimethylsilyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate
  • [3-[2-[Triethoxysilyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate
  • [3-[2-[Dimethylphenylsilyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate

Uniqueness

The tert-butyl(dimethyl)silyl group in [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate provides unique steric and electronic properties that can influence the compound’s reactivity and stability. This makes it distinct from other silyl-protected azetidinone derivatives, which may have different reactivity profiles and applications.

Properties

CAS No.

94944-10-2

Molecular Formula

C18H27NO4Si

Molecular Weight

349.5 g/mol

IUPAC Name

[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] benzoate

InChI

InChI=1S/C18H27NO4Si/c1-18(2,3)24(4,5)22-12-11-14-15(20)19-16(14)23-17(21)13-9-7-6-8-10-13/h6-10,14,16H,11-12H2,1-5H3,(H,19,20)

InChI Key

VZHLVPFTWKKDLK-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCCC1C(NC1=O)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1C(NC1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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